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Introduction

APX3330 is a first-in-class, orally administered small molecule inhibitor of the
apurinic/apyrimidinic endonuclease 1/redox effector factor-1 (APE1/Ref-1) protein. This novel
mechanism of action modulates key pathways in angiogenesis, inflammation, and oxidative
stress, making it a promising therapeutic candidate for diabetic retinopathy (DR) and other
retinal vascular diseases.[1][2][3][4][5][6][7] APX3330 works by inhibiting the redox signaling
function of Ref-1, which in turn downregulates the activity of transcription factors such as HIF-
1la, NF-kB, and STAT3.[1][4] These transcription factors are crucial in driving the pathological
processes of diabetic retinopathy, including increased vascular endothelial growth factor
(VEGF) expression, inflammation, and vascular leakage.[4]

These application notes provide a comprehensive overview of the use of APX3330 in a
preclinical diabetic retinopathy animal model, including its mechanism of action, detailed
experimental protocols, and data presentation.

Mechanism of Action of APX3330 in Diabetic
Retinopathy

APX3330's therapeutic potential in diabetic retinopathy stems from its ability to inhibit the redox
activity of Ref-1.[1][4] This inhibition leads to a reduction in the activity of downstream
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transcription factors that are pivotal in the pathogenesis of the disease.[1][4]
The key pathways affected by APX3330 include:

e Angiogenesis: By inhibiting HIF-1a, APX3330 can reduce the expression of VEGF, a primary
driver of neovascularization in proliferative diabetic retinopathy.[4]

 Inflammation: APX3330 blocks the activation of NF-kB, a key regulator of pro-inflammatory
cytokines such as TNF-q, IL-6, and IL-12, thereby reducing retinal inflammation.[4]

o Oxidative Stress: The Ref-1 pathway is also involved in the cellular response to oxidative
stress.[3]

The multifaceted mechanism of action of APX3330, targeting angiogenesis, inflammation, and

oxidative stress simultaneously, presents a promising approach for the treatment of diabetic
retinopathy.[6][7]
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Caption: Mechanism of action of APX3330 in diabetic retinopathy.

Experimental Protocols

The following protocols are designed for a streptozotocin (STZ)-induced diabetic retinopathy
mouse model. This model is widely used to mimic the hyperglycemia-induced retinal damage
seen in human diabetic retinopathy.

Induction of Diabetes

A common method to induce diabetes in rodents is through the administration of streptozotocin
(STZ), which is toxic to pancreatic beta cells.

e Animal Model: C57BL/6J mice (8-10 weeks old).
e Procedure:

o Administer a single intraperitoneal (IP) injection of STZ (150 mg/kg) dissolved in citrate
buffer (pH 4.5).

o Monitor blood glucose levels 72 hours post-injection and weekly thereafter.

o Mice with blood glucose levels >250 mg/dL are considered diabetic and included in the
study.

APX3330 Administration

Based on preclinical studies in a laser-induced choroidal neovascularization (L-CNV) mouse
model, oral gavage is an effective route of administration for APX3330.[8]

e Dosing:
o Low Dose: 25 mg/kg

o High Dose: 50 mg/kg
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e Vehicle: To be determined based on the drug's solubility and formulation. A common vehicle
for oral gavage is a solution of 0.5% carboxymethylcellulose.

e Administration: Administer APX3330 or vehicle via oral gavage twice daily for a period of 12
weeks, starting 4 weeks after the induction of diabetes.

Experimental Workflow

The following diagram illustrates the experimental workflow for evaluating the efficacy of
APX3330 in the STZ-induced diabetic mouse model.
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Caption: Experimental workflow for APX3330 in a diabetic retinopathy model.

Endpoint Analysis
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At the end of the 12-week treatment period (16 weeks after diabetes induction), various
endpoints should be assessed to determine the efficacy of APX3330.

e Retinal Vascular Permeability Assay (Evans Blue Method):

o

Anesthetize the mice and inject Evans blue dye (45 mg/kg) intravenously.

[¢]

After 2 hours, perfuse the animals with saline to remove the dye from the circulation.

[e]

Enucleate the eyes and dissect the retinas.

[e]

Extract the Evans blue dye from the retinas using formamide.

(¢]

Quantify the dye concentration spectrophotometrically at 620 nm.

o Retinal Histology and Immunofluorescence:

o Fix the enucleated eyes in 4% paraformaldehyde.

o Embed the eyes in paraffin and section them.

o Perform Hematoxylin and Eosin (H&E) staining to assess retinal morphology and
thickness.

o Use immunofluorescence staining for markers of inflammation (e.g., Ibal for microglia),
vascular leakage (e.g., albumin), and apoptosis (e.g., TUNEL assay).

o Western Blot Analysis:

o Isolate proteins from retinal tissue.

o Perform Western blotting to quantify the expression levels of key proteins in the APE1/Ref-
1 pathway, including VEGF, NF-kB, and inflammatory cytokines.

o Electroretinography (ERG):

o Perform ERG to assess retinal function.
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o Measure the amplitudes and implicit times of the a- and b-waves to evaluate
photoreceptor and bipolar cell function.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the
described experiments.

Table 1: Effect of APX3330 on Retinal Vascular Permeability

Retinal Evans Blue ]
% Reduction vs.

Treatment Group N Leakage (ngl/g .
] Vehicle

retina)

Non-Diabetic Control 10

Diabetic + Vehicle 10

Diabetic + APX3330 10

(25 mg/kg)

Diabetic + APX3330 10

(50 mg/kg)

Table 2: Effect of APX3330 on Retinal Inflammation

Ibal Positive % Reduction vs.

Treatment Group N .
Cells/Imm? Vehicle

Non-Diabetic Control 10

Diabetic + Vehicle 10
Diabetic + APX3330 10
(25 mg/kg)
Diabetic + APX3330 10
(50 mg/kg)

Table 3: Effect of APX3330 on Retinal Protein Expression
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Relative VEGF

Relative NF-kB

Treatment Group N . )
Expression Expression

Non-Diabetic Control 10

Diabetic + Vehicle 10

Diabetic + APX3330 10

(25 mg/kg)

Diabetic + APX3330 10

(50 mg/kg)

Table 4: Effect of APX3330 on Retinal Function (ERG)

a-wave Amplitude

b-wave Amplitude

Treatment Group N
(uv) (nv)

Non-Diabetic Control 10

Diabetic + Vehicle 10

Diabetic + APX3330 10

(25 mg/kg)

Diabetic + APX3330 10

(50 mg/kg)

Clinical Perspective

APX3330 has been evaluated in the ZETA-1 Phase 2 clinical trial for the treatment of diabetic
retinopathy.[9][10] The trial was a randomized, double-masked, placebo-controlled study that
enrolled 103 subjects with moderately severe to severe non-proliferative diabetic retinopathy
(NPDR) or mild proliferative diabetic retinopathy (PDR).[9][11] Patients were treated with 600
mg of APX3330 or placebo twice daily for 24 weeks.[12]

While the primary endpoint of a = 2-step improvement on the Diabetic Retinopathy Severity
Scale (DRSS) was not met, a post-hoc analysis revealed a clinically meaningful reduction in
the proportion of patients with a > 3-step worsening on a binocular DRSS person-level scale in
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the APX3330-treated group compared to placebo.[2][13][14] Specifically, 15.2% of placebo
subjects experienced a = 3-step worsening compared to 5.7% of APX3330 subjects.[13]
Furthermore, 15.2% of placebo subjects had a = 4-step worsening compared to 0% in the
APX3330 group.[13] These findings suggest that oral APX3330 has the potential to slow the
progression of diabetic retinopathy.[2][13] The treatment was also found to be safe and well-
tolerated.[9][11][15][16]

Based on these results, Ocuphire Pharma has received FDA agreement to advance APX3330
to Phase 3 trials, with the primary endpoint being a 3-step worsening on the binocular DRSS.

[2](3]

Conclusion

APX3330 represents a promising oral therapeutic for diabetic retinopathy with a novel
mechanism of action that targets multiple pathogenic pathways. The provided protocols offer a
framework for preclinical evaluation of APX3330 in a relevant animal model. The data from
such studies will be crucial for further elucidating the therapeutic potential of this compound
and guiding its clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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